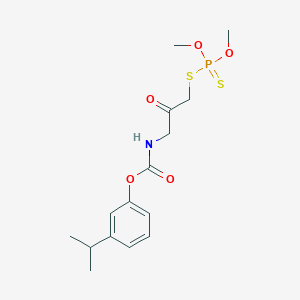
5-Ethyl-5-hexyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-5-hexyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione is a chemical compound with the molecular formula C12H20N2O2S and a molecular weight of 256.364 g/mol . It is a derivative of pyrimidine, characterized by the presence of ethyl and hexyl groups, as well as a thioxo group at specific positions on the pyrimidine ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-hexyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl acetoacetate with thiourea in the presence of a base, followed by cyclization to form the pyrimidine ring . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-5-hexyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioxo group, forming dihydropyrimidine derivatives.
Substitution: The ethyl and hexyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various alkyl or aryl-substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
5-Ethyl-5-hexyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-5-hexyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. The thioxo group is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in various biochemical processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-5-hexyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione
- 5-Ethyl-5-pentyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione
- 5-Ethyl-5-hexyldihydro-2-oxo-1H,5H-pyrimidine-4,6-dione
Uniqueness
5-Ethyl-5-hexyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione is unique due to the specific combination of ethyl and hexyl groups along with the thioxo group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
60784-79-4 |
|---|---|
Fórmula molecular |
C12H20N2O2S |
Peso molecular |
256.37 g/mol |
Nombre IUPAC |
5-ethyl-5-hexyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C12H20N2O2S/c1-3-5-6-7-8-12(4-2)9(15)13-11(17)14-10(12)16/h3-8H2,1-2H3,(H2,13,14,15,16,17) |
Clave InChI |
MWKKOAYCASKCLO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1(C(=O)NC(=S)NC1=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)](/img/structure/B13756665.png)
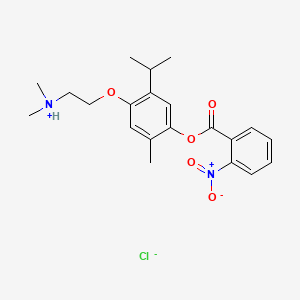
![[2-(Tridecyloxy)ethoxy]acetic acid](/img/structure/B13756688.png)
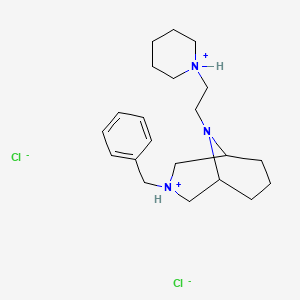
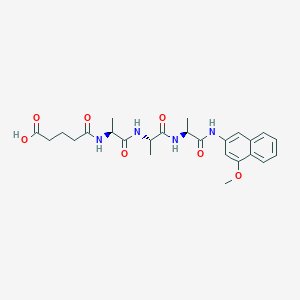
![2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol](/img/structure/B13756701.png)

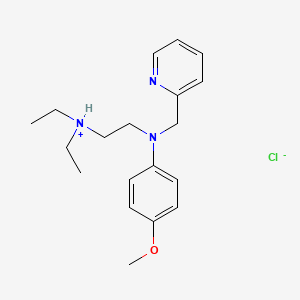
![[2-(Tridecyloxy)ethoxy]acetic acid](/img/structure/B13756716.png)

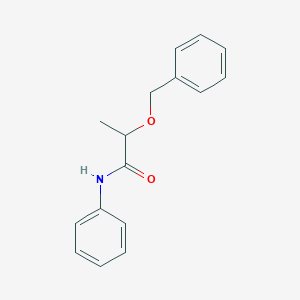
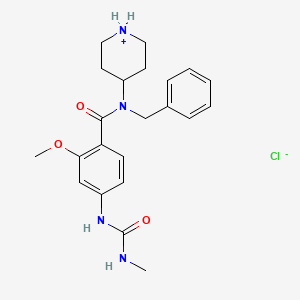
![6-Chloro-2,2-diphenyl-2H-imidazo[1,2-a]pyridin-3-one](/img/structure/B13756750.png)
